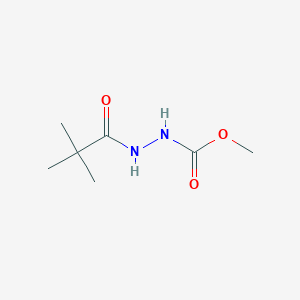
methyl N-(2,2-dimethylpropanoylamino)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl N-(2,2-dimethylpropanoylamino)carbamate, also known as Carbaryl, is a widely used insecticide that belongs to the carbamate family of pesticides. It is a white crystalline solid that is soluble in water and has a slightly sweet odor. Carbaryl is used in agriculture, forestry, and public health to control a wide range of pests, including insects, mites, and ticks.
作用機序
Methyl N-(2,2-dimethylpropanoylamino)carbamate works by inhibiting the activity of acetylcholinesterase, an enzyme that is essential for the proper functioning of the nervous system. This leads to the accumulation of acetylcholine, a neurotransmitter, at the synapses, which results in overstimulation of the nervous system and ultimately, paralysis and death of the insect.
生化学的および生理学的効果
Methyl N-(2,2-dimethylpropanoylamino)carbamate has been shown to affect the nervous system of insects, mammals, and birds. In insects, it causes paralysis and death by inhibiting acetylcholinesterase. In mammals and birds, it can cause a range of effects, including nausea, vomiting, diarrhea, tremors, convulsions, and respiratory failure. methyl N-(2,2-dimethylpropanoylamino)carbamate has also been shown to affect the reproductive system of some animals, including rats and rabbits.
実験室実験の利点と制限
Methyl N-(2,2-dimethylpropanoylamino)carbamate is widely used in laboratory experiments due to its low cost, availability, and ease of use. It is a versatile tool for studying the effects of carbamate pesticides on various organisms and can be used to investigate the mechanisms of toxicity and metabolism of these compounds. However, the use of methyl N-(2,2-dimethylpropanoylamino)carbamate in lab experiments is limited by its toxicity and potential to affect non-target organisms.
将来の方向性
There are several future directions for research on methyl N-(2,2-dimethylpropanoylamino)carbamate. One area of interest is the development of new methods for synthesizing methyl N-(2,2-dimethylpropanoylamino)carbamate that are more efficient and environmentally friendly. Another area of interest is the study of the effects of methyl N-(2,2-dimethylpropanoylamino)carbamate on non-target organisms, including beneficial insects, soil microorganisms, and aquatic organisms. Finally, there is a need for more research on the long-term effects of methyl N-(2,2-dimethylpropanoylamino)carbamate exposure on human health, particularly in populations that are exposed to the compound on a regular basis.
合成法
Methyl N-(2,2-dimethylpropanoylamino)carbamate is synthesized by reacting methylamine with 1-naphthol in the presence of phosgene. The resulting intermediate is then reacted with 2,2-dimethylpropanoic anhydride to form methyl N-(2,2-dimethylpropanoylamino)carbamate. The overall reaction can be represented as follows:
科学的研究の応用
Methyl N-(2,2-dimethylpropanoylamino)carbamate has been extensively studied for its insecticidal properties and its effects on non-target organisms. It has been used as a model compound for studying the metabolism and toxicology of carbamate pesticides. methyl N-(2,2-dimethylpropanoylamino)carbamate has also been used as a tool for studying the structure-activity relationships of carbamate insecticides.
特性
CAS番号 |
112800-02-9 |
|---|---|
製品名 |
methyl N-(2,2-dimethylpropanoylamino)carbamate |
分子式 |
C7H14N2O3 |
分子量 |
174.2 g/mol |
IUPAC名 |
methyl N-(2,2-dimethylpropanoylamino)carbamate |
InChI |
InChI=1S/C7H14N2O3/c1-7(2,3)5(10)8-9-6(11)12-4/h1-4H3,(H,8,10)(H,9,11) |
InChIキー |
DNNLQQBQWRLJJZ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(=O)NNC(=O)OC |
正規SMILES |
CC(C)(C)C(=O)NNC(=O)OC |
同義語 |
Hydrazinecarboxylic acid, 2-(2,2-dimethyl-1-oxopropyl)-, methyl ester (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



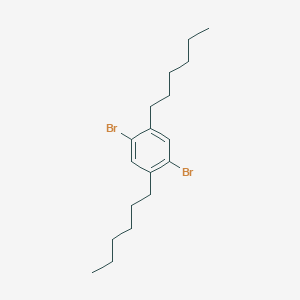

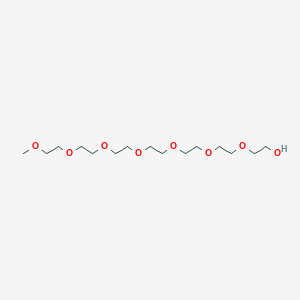
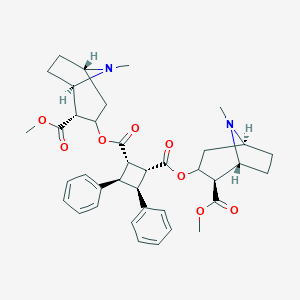
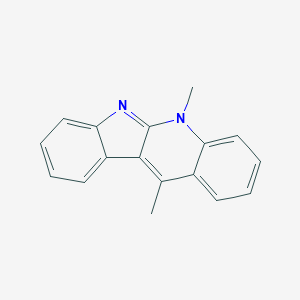
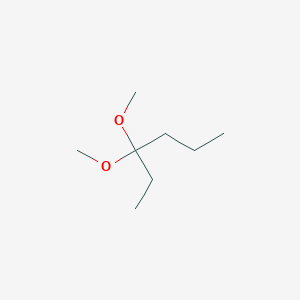
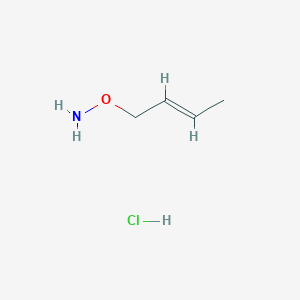

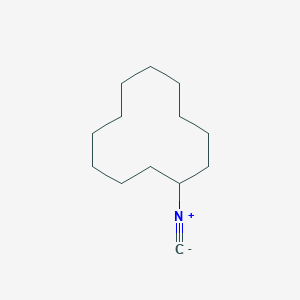
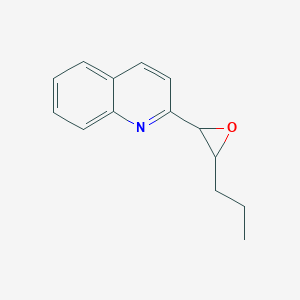
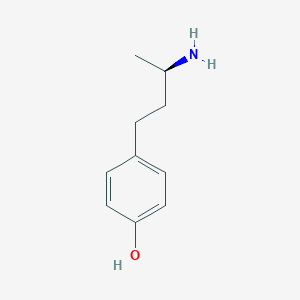
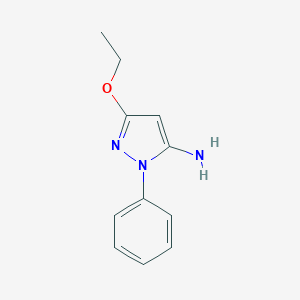
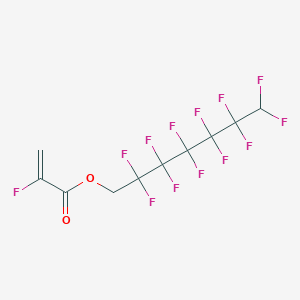
![6-Bromo-8-chloro-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B38538.png)